Fingolimod impurity C
CAS No.: 296282-46-7
Cat. No.: VC0194910
Molecular Formula: C19H31NO3
Molecular Weight: 321.46
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 296282-46-7 |
---|---|
Molecular Formula | C19H31NO3 |
Molecular Weight | 321.46 |
Appearance | Off-white to Pale Yellow Solid |
Introduction
Chemical Identity and Structural Characteristics
Fingolimod impurity C is chemically identified as 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid . This compound represents a process-related impurity that occurs during the synthesis of Fingolimod. Its structural profile includes several functional groups that contribute to its distinct chemical behavior.
Physical and Chemical Properties
The compound possesses specific physicochemical attributes that distinguish it from both the parent drug and other related impurities, as detailed in Table 1.
Table 1: Key Physical and Chemical Properties of Fingolimod Impurity C
Property | Value/Description |
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Chemical Name | 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid |
CAS Number | 296282-46-7 |
Molecular Formula | C19H31NO3 |
Molecular Weight | 321.5 |
SMILES Notation | NC(C(O)=O)(CO)CCC1=CC=C(CCCCCCCC)C=C1 |
InChI | InChI=1S/C20H35NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22,17-23)21-2/h10-13,21-23H,3-9,14-17H2,1-2H3 |
Physical State | Not specifically reported in available literature |
Commercial Purity Standard | Not Less Than (NLT) 98% |
The molecular structure features an amino group, a carboxylic acid moiety, a hydroxymethyl group, and an octylphenyl substituent, all of which influence its chemical reactivity and analytical behavior .
Analytical Methods and Detection
The detection and quantification of Fingolimod impurity C require sophisticated analytical techniques, primarily chromatographic methods that ensure appropriate separation from the active pharmaceutical ingredient and other impurities.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for identifying and quantifying Fingolimod impurity C. The United States Pharmacopeia (USP) and European Pharmacopoeia provide standardized methodologies for analyzing Fingolimod and its associated impurities .
HPLC Method Parameters
The chromatographic separation of Fingolimod impurity C employs specific conditions to ensure reliable detection. Table 2 outlines the established system suitability criteria for Fingolimod-related impurity analysis.
Table 2: Representative Chromatographic Parameters for Fingolimod Impurity Analysis
Parameter | Specification |
---|---|
Column Type | Purospher STAR RP-18 HPLC column (150 x 3.0 mm, 3 μm) |
Mobile Phase | A: 0.1% Phosphoric acid in water; B: Acetonitrile |
Elution Mode | Gradient |
Detection | Diode Array Detector |
Run Time | 33 minutes |
System Suitability | Resolution, tailing factor, and relative retention time requirements |
Origin and Formation Mechanisms
Understanding the origin of Fingolimod impurity C provides critical insights for process optimization and quality control in pharmaceutical manufacturing.
Synthetic Pathway Considerations
Fingolimod hydrochloride undergoes multistep chemical synthesis, creating various opportunities for impurity formation. The manufacturing process requires careful control of precursors, intermediates, and process parameters to minimize impurity generation .
Process-Related Formation
Fingolimod impurity C emerges specifically as a process-related impurity rather than a degradation product. This distinction carries significant implications for manufacturing controls and quality assurance protocols, as process-related impurities require upstream interventions in the synthetic pathway .
Regulatory Significance and Quality Control
The presence and quantity of Fingolimod impurity C in pharmaceutical products must adhere to strict regulatory guidelines to ensure product safety and efficacy.
Pharmacopoeial Standards
Both European Pharmacopoeia and United States Pharmacopeia include specific monographs addressing Fingolimod hydrochloride purity requirements. These official standards establish acceptable limits for impurities, including impurity C, and prescribe validated analytical methods for their determination .
Advanced Analytical Considerations
The reliable detection and accurate quantification of Fingolimod impurity C present several analytical challenges that require sophisticated approaches.
Separation Challenges
The structural similarity between Fingolimod and its various impurities necessitates carefully optimized chromatographic conditions. Research has demonstrated that achieving baseline separation of all relevant impurities requires precise control of mobile phase composition, gradient profile, and column selection .
Modern Analytical Approaches
While traditional HPLC methods remain standard, recent research has explored improved analytical techniques for Fingolimod impurity profiling:
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Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and shorter analysis times
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LC-MS techniques provide superior selectivity and sensitivity for impurity characterization
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Forced degradation studies help distinguish between process-related impurities and degradation products
Structural Elucidation and Characterization
Comprehensive characterization of Fingolimod impurity C involves multiple spectroscopic techniques to confirm its structure and purity.
Spectroscopic Analysis
Full structural elucidation typically employs complementary analytical approaches:
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Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy
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Fourier Transform Infrared (FTIR) spectroscopy
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Mass Spectrometry (MS)
These techniques collectively provide definitive structural information beyond what chromatographic retention behavior alone can offer .
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